molecular formula C23H27FN2O4 B13840168 4-Fluorophenyl Carbamic Acid Molindone Ester

4-Fluorophenyl Carbamic Acid Molindone Ester

Cat. No.: B13840168
M. Wt: 414.5 g/mol
InChI Key: FXBLFTNHOQAOEE-UHFFFAOYSA-N
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Description

Isorosmanol is a naturally occurring abietane-type diterpene isolated from rosemary (Rosmarinus officinalis). It is known for its potent antioxidant properties and has been studied for its neuroprotective and neurotrophic effects. The compound has shown promise in protecting cells against beta-amyloid-induced toxicity, which is a significant factor in the development of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .

Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isorosmanol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.

    Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.

    Industry: Utilized as a natural antioxidant in food preservation and cosmetics

Mechanism of Action

Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .

Comparison with Similar Compounds

Uniqueness: Isorosmanol is unique due to its specific neuroprotective and neurotrophic effects, which are not as pronounced in its similar compounds. Its ability to protect against beta-amyloid-induced toxicity and promote neurite outgrowth sets it apart from other diterpenes .

Properties

Molecular Formula

C23H27FN2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate

InChI

InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3

InChI Key

FXBLFTNHOQAOEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C

Origin of Product

United States

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